molecular formula C16H23NO2 B5253328 Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate

Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate

Cat. No.: B5253328
M. Wt: 261.36 g/mol
InChI Key: NJTNWIURFFHANU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a 4-methylbenzyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 4-methylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.

    Ethyl 1-(4-(diethylamino)benzyl)piperidine-3-carboxylate: Contains a diethylamino group instead of a methyl group.

    Icaridin: A piperidine derivative used as an insect repellent.

Uniqueness

Ethyl 1-(4-methylbenzyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in enzymes or receptors .

Properties

IUPAC Name

ethyl 1-[(4-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)15-5-4-10-17(12-15)11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTNWIURFFHANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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